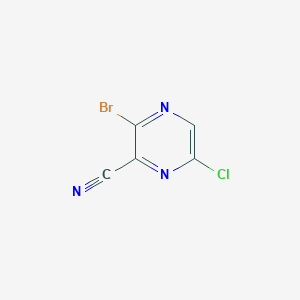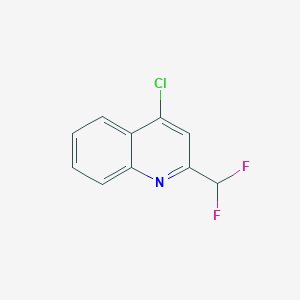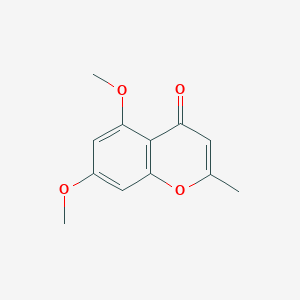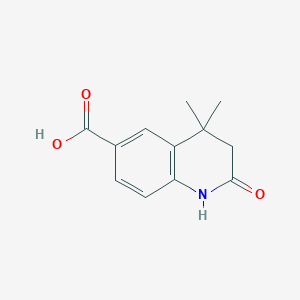
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a fluorine atom attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluoropyridine and difluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
化学反応の分析
Types of Reactions: Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
作用機序
The mechanism of action of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
- 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
Comparison: Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is unique due to the presence of both a difluoromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The specific arrangement of these groups also influences the compound’s interactions with other molecules, making it valuable for various research applications.
特性
分子式 |
C8H7F3N2O2 |
|---|---|
分子量 |
220.15 g/mol |
IUPAC名 |
methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-8(14)6-5(12)3(9)2-4(13-6)7(10)11/h2,7H,12H2,1H3 |
InChIキー |
KWEKSDORCRWYRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=N1)C(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)








![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)
